Vegfr-2-IN-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

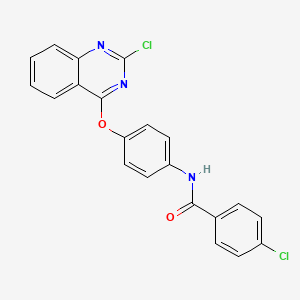

C21H13Cl2N3O2 |

|---|---|

Molecular Weight |

410.2 g/mol |

IUPAC Name |

4-chloro-N-[4-(2-chloroquinazolin-4-yl)oxyphenyl]benzamide |

InChI |

InChI=1S/C21H13Cl2N3O2/c22-14-7-5-13(6-8-14)19(27)24-15-9-11-16(12-10-15)28-20-17-3-1-2-4-18(17)25-21(23)26-20/h1-12H,(H,24,27) |

InChI Key |

VAZBPHKNLZDTJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Vegfr-2-IN-16: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Vegfr-2-IN-16, a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details its biochemical activity, cellular effects, and the underlying signaling pathways it modulates, based on available preclinical data.

Core Mechanism of Action

This compound, also identified as Compound 15b, is a potent inhibitor of the VEGFR-2 tyrosine kinase.[1] The primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of VEGFR-2. This prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the initiation of downstream signaling cascades that are crucial for angiogenesis, the formation of new blood vessels. Tumors rely on angiogenesis for growth and metastasis, making VEGFR-2 a key target in oncology.[1]

Molecular docking studies of structurally related quinoxaline-based inhibitors suggest that compounds like this compound bind to the ATP-binding pocket of the VEGFR-2 kinase domain. Key interactions typically involve the formation of hydrogen bonds with amino acid residues in the hinge region, such as Cys919, and hydrophobic interactions within the pocket, which stabilize the inhibitor-enzyme complex and prevent ATP from binding.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through in vitro biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound and its analogs.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| This compound (Compound 15b) | VEGFR-2 | 86.36 | Sorafenib | 54.00 |

Data sourced from a study on quinazoline-based VEGFR-2 inhibitors.[1]

Table 2: In Vitro Anti-proliferative Activity

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound (Compound 15b) | HepG2 | Hepatocellular Carcinoma | 17.39 |

| PC3 | Prostate Cancer | 29.80 | |

| MCF-7 | Breast Cancer | 23.40 |

Data from the same study, demonstrating the compound's ability to inhibit the growth of various cancer cell lines.[1]

Key Signaling Pathways

VEGFR-2 activation by VEGF triggers a complex network of intracellular signaling pathways that mediate endothelial cell proliferation, migration, survival, and vascular permeability. By inhibiting VEGFR-2 phosphorylation, this compound effectively blocks these downstream cascades.

The Canonical VEGFR-2 Signaling Pathway

Upon VEGF binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of major pathways including:

-

PLCγ-PKC-MAPK Pathway: Primarily responsible for endothelial cell proliferation.

-

PI3K-Akt Pathway: Crucial for endothelial cell survival and nitric oxide production.

-

Src Kinase Pathway: Involved in cell migration and vascular permeability.

Caption: Canonical VEGFR-2 Signaling Pathway.

Inhibition by this compound

This compound binds to the ATP pocket of the VEGFR-2 kinase domain, preventing the initial autophosphorylation event. This effectively halts all downstream signaling from the receptor.

Caption: Inhibition of VEGFR-2 Signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of VEGFR-2.

Objective: To determine the concentration of this compound required to inhibit 50% of VEGFR-2 kinase activity (IC50).

Materials:

-

Recombinant human VEGFR-2 kinase domain.

-

Poly(Glu, Tyr) 4:1 as a substrate.

-

Adenosine-5'-triphosphate (ATP).

-

This compound (dissolved in DMSO).

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

-

96-well microplates.

-

Kinase-Glo® Luminescent Kinase Assay kit or similar detection reagent.

Procedure:

-

A solution of the VEGFR-2 enzyme is prepared in the assay buffer.

-

This compound is serially diluted to various concentrations.

-

The enzyme, substrate, and different concentrations of the inhibitor (or DMSO as a vehicle control) are added to the wells of a 96-well plate.

-

The kinase reaction is initiated by adding a solution of ATP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

The reaction is stopped, and the remaining ATP is quantified using a luminescence-based detection reagent.

-

The luminescent signal, which is inversely proportional to the kinase activity, is measured using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a typical in vitro VEGFR-2 kinase assay.

Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HepG2, PC3, MCF-7).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

This compound (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidic isopropanol).

-

96-well cell culture plates.

Procedure:

-

Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound (or DMSO as a vehicle control).

-

The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

After incubation, the MTT solution is added to each well and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved by adding a solubilization solution.

-

The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

This compound is a potent, small molecule inhibitor of VEGFR-2 kinase. Its mechanism of action involves the direct inhibition of the receptor's enzymatic activity, leading to the blockade of downstream signaling pathways essential for angiogenesis. This results in significant anti-proliferative effects against various cancer cell lines in vitro. The data presented in this guide underscore the potential of this compound as a targeted anti-cancer agent, warranting further investigation into its in vivo efficacy, safety profile, and broader kinase selectivity.

References

The Discovery and Synthesis of a Potent VEGFR-2 Inhibitor: A Technical Guide

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of potent inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a pivotal regulator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a prime therapeutic target in cancer and other diseases characterized by pathological neovascularization. This document, intended for researchers, scientists, and drug development professionals, will use Sorafenib, a well-established multi-kinase inhibitor with potent activity against VEGFR-2, as a representative example to detail the core principles and methodologies in this field of research.

Introduction to VEGFR-2 and Angiogenesis Inhibition

Angiogenesis is a critical process in tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[1][2] The VEGF family of ligands and their corresponding receptors are central to regulating this process.[3][4] VEGFR-2, a receptor tyrosine kinase, is predominantly expressed on vascular endothelial cells and is the primary mediator of the mitogenic, migratory, and survival signals induced by VEGF-A.[5] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain, initiating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival. Consequently, inhibiting the VEGFR-2 signaling cascade is a validated and effective strategy for anti-angiogenic therapy.

The Discovery of Urea-Based Kinase Inhibitors: The Case of Sorafenib

The discovery of Sorafenib (BAY 43-9001) emerged from research focused on identifying inhibitors of the Raf-1 kinase, a key component of the MAPK signaling pathway. The core chemical scaffold of Sorafenib is a bi-aryl urea. This class of compounds was identified through high-throughput screening and subsequent medicinal chemistry efforts aimed at optimizing potency and pharmacokinetic properties.

The key pharmacophoric features of Sorafenib and other bi-aryl urea inhibitors that contribute to their binding affinity for the VEGFR-2 kinase domain include:

-

A Urea Moiety: This central feature forms crucial hydrogen bonds with the hinge region of the kinase domain, specifically with the side chains of conserved amino acid residues like Aspartate and Glutamate in the DFG motif.

-

Aromatic Rings: These lipophilic groups occupy the hydrophobic pockets within the ATP-binding site.

-

A Pyridine Ring: This feature often interacts with the adenine region of the ATP binding pocket.

The design strategy for many VEGFR-2 inhibitors involves creating molecules that can effectively compete with ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and downstream signaling.

Synthesis of Sorafenib

The synthesis of Sorafenib involves a multi-step process. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of Sorafenib

Step 1: Synthesis of 4-chloro-N-methyl-2-pyridinecarboxamide

-

Reagents: 4-chloropicolinoyl chloride, methylamine solution (40% in water), dichloromethane.

-

Procedure: 4-chloropicolinoyl chloride is dissolved in dichloromethane and cooled in an ice bath. A solution of methylamine is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for 2 hours at room temperature. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-chloro-N-methyl-2-pyridinecarboxamide.

Step 2: Synthesis of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide

-

Reagents: 4-chloro-N-methyl-2-pyridinecarboxamide, 4-aminophenol, potassium carbonate, dimethyl sulfoxide (DMSO).

-

Procedure: A mixture of 4-chloro-N-methyl-2-pyridinecarboxamide, 4-aminophenol, and potassium carbonate in DMSO is heated at 120°C for 12 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to give 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide.

Step 3: Synthesis of Sorafenib

-

Reagents: 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, dichloromethane.

-

Procedure: To a solution of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide in dichloromethane, 4-chloro-3-(trifluoromethyl)phenyl isocyanate is added. The reaction mixture is stirred at room temperature for 4 hours. The resulting precipitate is collected by filtration, washed with dichloromethane, and dried under vacuum to afford Sorafenib.

Quantitative Biological Data

The biological activity of VEGFR-2 inhibitors is quantified through various in vitro and in vivo assays. The following tables summarize representative quantitative data for Sorafenib.

| Kinase | IC50 (nM) | Reference |

| VEGFR-2 | 90 | |

| PDGFR-β | 57 | |

| c-Kit | 68 | |

| FLT3 | 58 | |

| Raf-1 | 6 | |

| B-Raf | 22 |

Table 1: In Vitro Kinase Inhibitory Activity of Sorafenib. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

| Cell Line | Assay | IC50 (µM) | Reference |

| HUVEC | Proliferation (VEGF-stimulated) | 0.015 | |

| MCF-7 (Breast Cancer) | Proliferation | >10 | |

| HepG2 (Liver Cancer) | Proliferation | 5.8 | |

| HCT-116 (Colon Cancer) | Proliferation | 6.5 |

Table 2: Cellular Activity of Sorafenib. IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. HUVEC stands for Human Umbilical Vein Endothelial Cells.

Experimental Protocols for Biological Evaluation

5.1. In Vitro VEGFR-2 Kinase Assay

-

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

-

Methodology:

-

Recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

The test compound, dissolved in DMSO, is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays using [γ-32P]ATP.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

5.2. Endothelial Cell Proliferation Assay

-

Objective: To assess the effect of an inhibitor on the proliferation of endothelial cells stimulated by VEGF.

-

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then serum-starved for several hours to synchronize them.

-

The cells are treated with various concentrations of the test compound for 1-2 hours before stimulation with a pro-angiogenic growth factor, typically VEGF-A.

-

The cells are incubated for 48-72 hours.

-

Cell proliferation is measured using assays such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

-

The IC50 value is determined by analyzing the dose-response curve.

-

Visualizing Key Pathways and Workflows

VEGFR-2 Signaling Pathway

Caption: A simplified diagram of the VEGFR-2 signaling cascade.

Experimental Workflow for VEGFR-2 Inhibitor Evaluation

Caption: A typical workflow for the preclinical evaluation of VEGFR-2 inhibitors.

References

- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

An In-depth Technical Guide to a Core VEGFR-2 Inhibitor: Sorafenib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Sorafenib, a potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cancer biology. This document outlines the physicochemical and biological properties of Sorafenib, details key experimental protocols for its evaluation, and visualizes its targeted signaling pathway and a typical experimental workflow.

Chemical Structure and Properties

Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR-2, as well as downstream serine/threonine kinases in the RAF/MEK/ERK pathway.[1][2] Its chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of Sorafenib

| Property | Value | Reference |

| IUPAC Name | 4-(4-{[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino}phenoxy)-N-methylpyridine-2-carboxamide | [3] |

| Synonyms | BAY 43-9006, Nexavar | [4][5] |

| Molecular Formula | C₂₁H₁₆ClF₃N₄O₃ | |

| Molecular Weight | 464.8 g/mol | |

| CAS Number | 284461-73-0 | |

| Appearance | White to yellowish or brownish solid | |

| Melting Point | ~212 °C | |

| Solubility | Practically insoluble in aqueous media; soluble in DMSO (~20 mg/mL) and PEG 400. | |

| LogP | 3.8 | |

| pKa | 11.55, 2.03 |

Biological Activity and Mechanism of Action

Sorafenib exerts its anti-cancer effects through a dual mechanism: it inhibits tumor cell proliferation and angiogenesis. It blocks the phosphorylation of several receptor tyrosine kinases, thereby inhibiting downstream signaling pathways crucial for cell growth and blood vessel formation. The primary targets of Sorafenib and their corresponding inhibitory concentrations (IC₅₀) are detailed in the table below.

Table 2: Biological Activity of Sorafenib against Key Kinase Targets

| Target Kinase | IC₅₀ (nM) | Reference |

| VEGFR-2 | 90 | |

| VEGFR-1 | 26 | |

| VEGFR-3 | 20 | |

| PDGFR-β | 57 | |

| c-Kit | 68 | |

| Flt-3 | 58-59 | |

| RET | 43 | |

| Raf-1 | 6 | |

| B-Raf | 22 | |

| B-Raf (V600E) | 38 |

The inhibition of VEGFR-2 by Sorafenib is a key component of its anti-angiogenic activity. By binding to the ATP-binding site of the VEGFR-2 kinase domain, Sorafenib prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

Key Signaling Pathway

The VEGFR-2 signaling pathway plays a pivotal role in angiogenesis. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This leads to the recruitment and activation of multiple downstream signaling molecules, culminating in various cellular responses essential for new blood vessel formation. Sorafenib's primary point of intervention is the inhibition of VEGFR-2 autophosphorylation.

Caption: VEGFR-2 Signaling Pathway and Points of Inhibition by Sorafenib.

Experimental Protocols

The following sections detail standardized methodologies for the preclinical evaluation of VEGFR-2 inhibitors like Sorafenib.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the inhibitory activity of a compound against the VEGFR-2 enzyme.

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of Sorafenib in DMSO. b. In a 96-well plate, add the VEGFR-2 enzyme, the substrate peptide, and the diluted Sorafenib or vehicle control (DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

-

Data Analysis: Calculate the percentage of inhibition for each Sorafenib concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Endothelial Cell Proliferation Assay

This cell-based assay assesses the effect of the inhibitor on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

-

Cell Culture: Culture HUVECs in appropriate media (e.g., EGM-2) under standard conditions (37°C, 5% CO₂).

-

Procedure: a. Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of Sorafenib or vehicle control. c. Incubate for 48-72 hours. d. Assess cell viability using a suitable method, such as the MTT assay. This involves adding MTT reagent to the wells, incubating to allow for formazan crystal formation, and then solubilizing the crystals with DMSO before measuring the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition at each drug concentration compared to the control. Determine the IC₅₀ value from the dose-response curve.

In Vivo Tumor Xenograft Model

This animal model evaluates the anti-tumor and anti-angiogenic efficacy of the inhibitor in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Procedure: a. Subcutaneously or orthotopically implant human tumor cells (e.g., anaplastic thyroid carcinoma cells) into the mice. b. Once tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer Sorafenib (e.g., 40-80 mg/kg daily) or a vehicle control orally. d. Monitor tumor growth by measuring tumor volume with calipers at regular intervals. e. At the end of the study, sacrifice the mice and excise the tumors for further analysis.

-

Analysis: a. Tumor Growth Inhibition: Compare the tumor volumes between the treated and control groups. b. Anti-angiogenic Effect: Perform immunohistochemical staining of tumor sections for endothelial cell markers (e.g., CD31) to quantify microvessel density. c. Apoptosis: Conduct TUNEL staining or caspase-3 immunohistochemistry on tumor sections to assess the level of apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a VEGFR-2 inhibitor.

References

Characterizing a Novel VEGFR-2 Inhibitor: A Technical Guide to Target Specificity and Selectivity

Disclaimer: The following guide outlines the principles and methodologies for characterizing the target specificity and selectivity of a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor. As "Vegfr-2-IN-16" is not a publicly documented inhibitor, this document will use a hypothetical inhibitor, designated "Hypothetical Inhibitor 1" (HI-1), to illustrate the data, protocols, and visualizations representative of such a characterization process.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of novel anticancer therapies.[1][2][3] Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby impeding their growth and metastasis.[1][4] Consequently, the precise characterization of a VEGFR-2 inhibitor's target specificity and selectivity is paramount. This guide provides a comprehensive overview of the experimental approaches and data presentation necessary for this critical evaluation.

Target Specificity and Selectivity Profile of Hypothetical Inhibitor 1 (HI-1)

The target specificity of a kinase inhibitor refers to its potency against the intended target, in this case, VEGFR-2. Selectivity, on the other hand, describes its activity against a panel of other kinases. An ideal inhibitor exhibits high potency for VEGFR-2 and minimal activity against other kinases to reduce off-target effects.

Biochemical Kinase Inhibition Profile

The inhibitory activity of HI-1 against a panel of kinases is determined through biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.

| Kinase Target | IC50 (nM) of HI-1 |

| VEGFR-2 | 15 |

| VEGFR-1 | 250 |

| VEGFR-3 | 400 |

| FGFR1 | 1,400 |

| PDGFRβ | 618 |

| EGFR | >10,000 |

| Src | >20,000 |

Table 1: Biochemical kinase inhibition profile of Hypothetical Inhibitor 1 (HI-1). Data is representative and illustrates a selective inhibitor.

Cellular Target Engagement and Proliferation

Cell-based assays are crucial to confirm that the biochemical activity translates to a functional effect in a biological context.

| Cell Line | Cellular IC50 (nM) of HI-1 | Key Target Expressed |

| HUVEC (Human Umbilical Vein Endothelial Cells) | 50 | VEGFR-2 |

| TEL-VEGFR2-BaF3 | 150 | VEGFR-2 |

| A549 (Lung Carcinoma) | >5,000 | Low VEGFR-2 |

| HepG2 (Hepatocellular Carcinoma) | >5,000 | Low VEGFR-2 |

Table 2: Cellular anti-proliferative activity of Hypothetical Inhibitor 1 (HI-1). Data is representative.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of findings.

VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of VEGFR-2.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate by the VEGFR-2 kinase domain. Inhibition of this phosphorylation by the test compound results in a decreased FRET signal.

Protocol:

-

Reagents: Recombinant human VEGFR-2 kinase domain, biotinylated substrate peptide, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

-

Procedure:

-

Add diluted test compound (e.g., HI-1) to the wells of a 384-well plate.

-

Add the VEGFR-2 enzyme and the biotinylated substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents (europium-labeled antibody and SA-APC).

-

Incubate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

-

Data Analysis: The TR-FRET signal is converted to percent inhibition relative to controls, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of an inhibitor on the proliferation of cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Protocol:

-

Cell Culture: Seed cells (e.g., HUVECs) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the test compound (e.g., HI-1) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are critical for understanding complex biological processes and experimental designs.

Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses.

Caption: A typical workflow for the characterization of a VEGFR-2 inhibitor.

Conclusion

The rigorous evaluation of a VEGFR-2 inhibitor's target specificity and selectivity is a cornerstone of its preclinical development. Through a combination of biochemical and cellular assays, a comprehensive profile of the inhibitor's potency and potential off-target effects can be established. The methodologies and data presentation formats outlined in this guide provide a framework for the systematic characterization of novel VEGFR-2 inhibitors, ensuring a thorough understanding of their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of Small Molecule Inhibitors to VEGFR-2

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of small molecule inhibitors to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Due to the absence of specific public data for a compound designated "Vegfr-2-IN-16," this document will focus on the broader principles of VEGFR-2 inhibition, utilizing data from well-characterized inhibitors to illustrate key concepts. We will delve into the quantitative assessment of binding affinity, the experimental protocols for these measurements, and the intricate signaling pathways governed by VEGFR-2.

Quantitative Analysis of VEGFR-2 Inhibition

The potency of a VEGFR-2 inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the VEGFR-2 enzyme by 50%. A lower IC50 value signifies a more potent inhibitor. The binding affinity can also be expressed as the dissociation constant (Kd), which reflects the equilibrium between the inhibitor-receptor complex and the dissociated components.

The following table summarizes the IC50 values for a selection of known VEGFR-2 inhibitors, providing a comparative landscape of their potencies.

| Compound Name | IC50 (nM) against VEGFR-2 | Reference Compound | IC50 (nM) against VEGFR-2 |

| Axitinib | 0.2 | Sunitinib | - |

| Tivozanib | 6.5 | Sorafenib | 90 |

| Golvatinib (E7050) | 16 | ZM 323881 | <2 |

| Anlotinib (AL3818) | <1 | Ponatinib | 1.5 |

| OSI-930 | 9 | RAF265 (CHIR-265) | 30 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

The determination of an inhibitor's IC50 value against VEGFR-2 is typically performed using an in vitro kinase assay. The following is a generalized protocol based on commercially available assay kits.

Objective: To measure the enzymatic activity of VEGFR-2 in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr) 4:1)

-

Test inhibitor compound

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

96-well or 384-well microplates

-

Plate reader capable of measuring luminescence or fluorescence

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer. Prepare the kinase, substrate, and ATP solutions in kinase buffer to their final desired concentrations.

-

Assay Reaction:

-

Add the test inhibitor dilutions to the wells of the microplate.

-

Add the VEGFR-2 enzyme to the wells containing the inhibitor.

-

Initiate the kinase reaction by adding the ATP and substrate mixture to the wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of product formed (e.g., ADP) or the amount of remaining ATP. This is typically achieved by adding a detection reagent that generates a luminescent or fluorescent signal proportional to the kinase activity.

-

-

Data Analysis:

-

The signal from each well is measured using a plate reader.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Below is a graphical representation of a typical experimental workflow for determining inhibitor potency.

The Pivotal Role of Small Molecule VEGFR-2 Inhibitors in the Blockade of Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of the signaling cascade that drives angiogenesis.[1][2] Consequently, the inhibition of VEGFR-2 has emerged as a key therapeutic strategy in oncology. This technical guide provides an in-depth overview of the mechanism of action of small molecule VEGFR-2 inhibitors in blocking angiogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. While the specific compound "Vegfr-2-IN-16" could not be definitively identified in publicly available literature, this guide focuses on the well-established class of small molecule VEGFR-2 inhibitors, providing a robust framework for understanding their role in anti-angiogenic therapy.

The VEGFR-2 Signaling Cascade in Angiogenesis

VEGFR-2 is predominantly expressed on vascular endothelial cells and is the main signal transducer for the pro-angiogenic effects of VEGF-A.[3] The binding of VEGF-A to VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade activates a network of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability – all essential steps in the angiogenic process.[1][4]

Key downstream pathways activated by VEGFR-2 include:

-

The PLCγ-PKC-MAPK/ERK Pathway: Primarily responsible for endothelial cell proliferation.

-

The PI3K/Akt Pathway: Crucial for endothelial cell survival and migration.

-

The FAK/paxillin Pathway: Involved in cell migration and adhesion.

-

The p38 MAPK Pathway: Also contributes to endothelial cell migration.

VEGFR-2 Signaling Pathway Diagram

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Mechanism of Action of Small Molecule VEGFR-2 Inhibitors

Small molecule VEGFR-2 inhibitors are typically ATP-competitive inhibitors that bind to the ATP-binding pocket of the intracellular kinase domain of the receptor. This binding prevents the autophosphorylation of VEGFR-2, thereby blocking the initiation of the downstream signaling cascades that lead to angiogenesis. By inhibiting the kinase activity of VEGFR-2, these compounds effectively suppress endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in the formation of new blood vessels. Many of these inhibitors are multi-targeted, also affecting other receptor tyrosine kinases.

Quantitative Data on VEGFR-2 Inhibitors

The efficacy of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the VEGFR-2 enzyme and their ability to inhibit the proliferation of endothelial cells or various cancer cell lines. The following tables summarize representative data for several well-characterized VEGFR-2 inhibitors.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

| Compound | VEGFR-2 IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound 11 | 0.192 | Sorafenib | 0.082 |

| Compound 10e | 0.241 | Sorafenib | 0.082 |

| Compound 13a | 0.258 | Sorafenib | 0.082 |

| Compound 28b | 0.008 | Pazopanib | 0.010 |

| Compound 31a | 0.009 | Pazopanib | 0.010 |

| Compound 72a | 0.067 | - | - |

| Chalcone 2o | 0.31 | Sorafenib | - |

| Chalcone 2l | 0.42 | Sorafenib | - |

| Pyrimidine 91b | 0.53 | Sorafenib | 0.19 |

| Pyrimidine 91e | 0.61 | Sorafenib | 0.19 |

| Benzimidazole 58f | 0.09 | Sorafenib | 0.1 |

| Benzimidazole 58j | 0.11 | Sorafenib | 0.1 |

Data compiled from multiple sources, including references.

Table 2: Anti-proliferative Activity of VEGFR-2 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound 11 | A549 (Lung) | 10.61 | Sorafenib | 14.10 |

| Compound 11 | HepG-2 (Liver) | 9.52 | Sorafenib | 7.31 |

| Compound 11 | Caco-2 (Colon) | 12.45 | Sorafenib | - |

| Compound 11 | MDA-MB-231 (Breast) | 11.52 | Sorafenib | - |

| Chalcone 2r | K562 (Leukemia) | 0.97 | - | - |

| Chalcone 2o | SiHa (Cervical) | 1.22 | - | - |

| Chalcone 2l | B16 (Melanoma) | 1.39 | - | - |

| Pyrimidine 91b | HCT-116 (Colon) | >50 | - | - |

| Pyrimidine 91e | MCF-7 (Breast) | 1.14 | - | - |

| Benzimidazole 58j | HepG2 (Liver) | 1.98 | - | - |

Data compiled from multiple sources, including references.

Experimental Protocols for Assessing Anti-Angiogenic Activity

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME) or Matrigel.

Methodology:

-

Preparation of Matrigel Plate: Thaw Matrigel on ice and pipette 50-100 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in a serum-reduced medium at a density of 2 x 10^5 cells/mL.

-

Treatment: Add the VEGFR-2 inhibitor at various concentrations to the HUVEC suspension.

-

Plating: Gently add 100 µL of the cell suspension containing the inhibitor to each Matrigel-coated well.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

-

Visualization and Quantification: Visualize tube formation using a light microscope. The extent of angiogenesis can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software.

Endothelial Cell Proliferation Assay

This assay measures the effect of a VEGFR-2 inhibitor on the proliferation of endothelial cells, which is a key step in angiogenesis.

Methodology:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to attach overnight.

-

Serum Starvation: Replace the medium with a low-serum medium and incubate for 24 hours to synchronize the cells.

-

Treatment: Add fresh low-serum medium containing various concentrations of the VEGFR-2 inhibitor and a pro-angiogenic stimulus (e.g., VEGF-A).

-

Incubation: Incubate the plate for 48-72 hours.

-

Quantification: Assess cell proliferation using a colorimetric assay such as MTT, XTT, or WST-1, or by direct cell counting. The absorbance is read using a microplate reader, and the percentage of proliferation inhibition is calculated relative to the untreated control.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

Methodology:

-

Preparation of Matrigel Mixture: On ice, mix Matrigel with a pro-angiogenic factor (e.g., VEGF-A or bFGF) and the VEGFR-2 inhibitor at the desired concentration.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of an immunodeficient mouse. The Matrigel will form a solid plug at body temperature.

-

Incubation Period: After 7-14 days, euthanize the mice and excise the Matrigel plugs.

-

Analysis:

-

Hemoglobin Content: Quantify the amount of hemoglobin in the plug using a Drabkin's reagent-based assay as a measure of blood vessel formation.

-

Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell-specific marker (e.g., CD31) to visualize and quantify the microvessel density.

-

Experimental Workflow for Testing VEGFR-2 Inhibitors

Caption: A typical experimental workflow for evaluating VEGFR-2 inhibitors.

Clinical Significance and Future Directions

A number of small molecule VEGFR-2 inhibitors, such as sorafenib, sunitinib, and pazopanib, have been approved for the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma. These agents have demonstrated clinical efficacy in inhibiting tumor growth by targeting angiogenesis. However, challenges such as acquired resistance and off-target toxicities remain.

Future research is focused on developing more selective and potent VEGFR-2 inhibitors with improved pharmacokinetic properties and reduced side effects. Combination therapies that pair VEGFR-2 inhibitors with other anticancer agents, such as chemotherapy or immunotherapy, are also being actively investigated to enhance therapeutic outcomes and overcome resistance mechanisms. The continued exploration of the intricate VEGFR-2 signaling network will undoubtedly pave the way for the development of next-generation anti-angiogenic therapies.

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides [mdpi.com]

Preclinical Profile of Vegfr-2-IN-16: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vegfr-2-IN-16, also identified as compound 15b, is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Preclinical investigations have demonstrated its significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. This technical guide provides a comprehensive overview of the preclinical findings for this compound, detailing its in vitro efficacy, mechanism of action, and the experimental protocols utilized in its evaluation. The data presented herein supports its potential as a promising candidate for further oncological drug development.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a primary driver of tumor-associated angiogenesis. Consequently, inhibition of VEGFR-2 has become a cornerstone of modern anti-cancer therapy. This compound has emerged as a potent inhibitor of this pathway, exhibiting significant anti-tumor properties in preclinical models. This document serves as an in-depth technical resource, summarizing the key preclinical data and methodologies associated with this compound.

Quantitative In Vitro Efficacy

The inhibitory activity of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key IC50 values obtained in these studies.

Table 1: VEGFR-2 Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) |

| This compound (Compound 15b) | VEGFR-2 | 86.36[1] |

Table 2: Antiproliferative Activity against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound (Compound 15b) | HT-29 | Colon Carcinoma | 3.38[2] |

| A549 | Lung Carcinoma | >50[2] | |

| MCF-7 | Breast Adenocarcinoma | 24.1[3] | |

| HepG2 | Hepatocellular Carcinoma | 17.39[3] | |

| PC3 | Prostate Adenocarcinoma | 47.1 |

Mechanism of Action

This compound exerts its anti-cancer effects through the direct inhibition of VEGFR-2 kinase activity, leading to the downstream suppression of pro-survival and proliferative signaling pathways.

Inhibition of the Raf/MEK/ERK Signaling Pathway

Studies have shown that this compound effectively blocks the Raf/MEK/ERK signaling cascade, a critical pathway for cell proliferation and survival that is often downstream of VEGFR-2 activation.

Caption: this compound inhibits the VEGFR-2 signaling cascade.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. In HT-29 colon cancer cells, treatment with compound 15b led to an arrest at the G0/G1 phase of the cell cycle. This is a crucial mechanism for halting tumor growth.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

VEGFR-2 Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

References

Investigating the Anti-Tumor Properties of Small Molecule VEGFR-2 Inhibitors: A Technical Guide

Disclaimer: The specific compound "Vegfr-2-IN-16" could not be identified in publicly available scientific literature, patent databases, or chemical registries. It is possible that this is an internal, pre-clinical designation for a novel compound not yet disclosed publicly. This guide will therefore provide a comprehensive overview of the anti-tumor properties of small molecule Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors as a class, drawing upon established research and methodologies relevant to the field.

Introduction: The Role of VEGFR-2 in Tumor Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] In the context of cancer, tumor cells secrete Vascular Endothelial Growth Factor (VEGF), which binds to and activates VEGFR-2 on the surface of endothelial cells.[3] This activation triggers a downstream signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, leading to the formation of a new vascular network that supplies the tumor with essential nutrients and oxygen, facilitating its growth and metastasis.[4][5] Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway has emerged as a crucial strategy in cancer therapy. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.

Mechanism of Action of Small Molecule VEGFR-2 Inhibitors

Small molecule VEGFR-2 inhibitors are typically competitive inhibitors of ATP binding to the intracellular kinase domain of the receptor. By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling pathways. The key pathways inhibited include the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which is a major regulator of cell survival.

Signaling Pathway Diagram

References

- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. altmeyers.org [altmeyers.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Assay Protocol for Vegfr-2-IN-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels. Its signaling pathway is integral to endothelial cell proliferation, migration, and survival. In pathological states such as cancer, tumors exploit the VEGFR-2 signaling cascade to foster abnormal blood vessel growth, which is essential for tumor progression and metastasis. Consequently, the inhibition of the VEGFR-2 signaling pathway has emerged as a critical strategy in the development of anti-cancer therapeutics. This document provides a comprehensive protocol for an in vitro kinase assay to determine the inhibitory activity of Vegfr-2-IN-16, a putative VEGFR-2 inhibitor.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, such as VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which collectively promote endothelial cell proliferation, survival, and migration.

Application Notes and Protocols for Cell-based Assays Using Vegfr-2-IN-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Dysregulation of the VEGFR-2 signaling pathway is a critical factor in tumor growth and metastasis, making it a prime target for anti-cancer therapies. Vegfr-2-IN-16 is a potent inhibitor of VEGFR-2, with a reported IC50 value of 86.36 nM.[1][2] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its anti-angiogenic and anti-tumor properties.

Mechanism of Action

This compound functions as a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 kinase domain. By blocking the binding of ATP, it prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF). This inhibition halts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are all crucial steps in angiogenesis.

Data Presentation

The following tables summarize the key enzymatic and cellular activities of this compound.

| Parameter | Value | Reference |

| Target | VEGFR-2 | [1][2] |

| IC50 (Enzymatic Assay) | 86.36 nM |

Disclaimer: The following quantitative data for cell-based assays are representative examples for a typical VEGFR-2 inhibitor and are provided for illustrative purposes. Specific experimental data for this compound is not currently publicly available. Researchers should generate their own data for this compound.

Table 1: Representative Data for Inhibition of HUVEC Proliferation

| This compound Concentration (nM) | Percent Inhibition of VEGF-induced Proliferation |

| 1 | 15.2 ± 2.1 |

| 10 | 45.8 ± 3.5 |

| 100 | 85.3 ± 4.2 |

| 1000 | 98.1 ± 1.5 |

Table 2: Representative Data for Inhibition of HUVEC Migration

| This compound Concentration (nM) | Percent Inhibition of VEGF-induced Migration |

| 10 | 25.6 ± 3.8 |

| 100 | 68.4 ± 5.1 |

| 500 | 92.7 ± 2.9 |

Table 3: Representative Data for Inhibition of HUVEC Tube Formation

| This compound Concentration (nM) | Total Tube Length (relative to control) | Number of Branch Points (relative to control) |

| 10 | 0.72 ± 0.08 | 0.65 ± 0.07 |

| 100 | 0.31 ± 0.05 | 0.28 ± 0.04 |

| 500 | 0.12 ± 0.03 | 0.10 ± 0.02 |

Signaling Pathway

The binding of VEGF to VEGFR-2 triggers a complex signaling cascade that is central to angiogenesis. This compound effectively blocks this pathway at its origin.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Proliferation Assay (CCK-8/MTT)

This assay measures the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

VEGF-A (recombinant human)

-

This compound

-

DMSO (cell culture grade)

-

96-well plates

-

CCK-8 or MTT reagent

-

Microplate reader

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 containing 10% FBS.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

After 24 hours, replace the medium with 100 µL of serum-free medium and incubate for another 24 hours to synchronize the cells.

-

Prepare serial dilutions of this compound in serum-free medium containing a final concentration of 20 ng/mL VEGF-A. Include a vehicle control (DMSO) and a positive control (VEGF-A alone).

-

Add 100 µL of the prepared media to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 10 µL of CCK-8 reagent or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Calculate the percentage of inhibition relative to the VEGF-A treated control.

References

Application Notes and Protocols for a Representative VEGFR-2 Inhibitor in Cell Culture Experiments

Disclaimer: The compound "Vegfr-2-IN-16" is not readily identifiable in scientific literature. Therefore, these application notes and protocols have been generated using data from well-characterized, potent, and selective small molecule inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), such as Axitinib, Sunitinib, and Sorafenib. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with similar small molecule inhibitors targeting VEGFR-2.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis, the formation of new blood vessels.[1] Upon binding its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, activating critical downstream signaling pathways like PI3K/AKT and MAPK.[2] These pathways are essential for endothelial cell proliferation, migration, and survival.[2] In pathological conditions such as cancer, aberrant VEGFR-2 signaling is a key driver of tumor angiogenesis, supplying tumors with necessary nutrients and oxygen.[1] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.

This document provides detailed methodologies for utilizing a representative VEGFR-2 inhibitor in cell culture experiments to assess its biological activity and mechanism of action.

Data Presentation: Inhibitory Activity & Recommended Concentrations

The efficacy of a VEGFR-2 inhibitor can vary significantly depending on the cell line and assay conditions. The following tables summarize the inhibitory concentrations (IC50) of representative VEGFR-2 inhibitors. These values serve as a starting point for determining the optimal dosage for your specific experimental setup.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity

| Inhibitor | Target | Assay Type | IC50 / Kᵢ | Reference |

| Axitinib | VEGFR-2 | Kinase Assay | 0.2 nM | [3] |

| VEGFR-1 | Kinase Assay | 1.2 nM | ||

| VEGFR-3 | Kinase Assay | 0.1-0.3 nM | ||

| PDGFRβ | Kinase Assay | 1.6 nM | ||

| c-KIT | Kinase Assay | 1.7 nM | ||

| Sunitinib | VEGFR-2 (Flk-1) | Kinase Assay | 80 nM (IC50) / 9 nM (Kᵢ) | |

| PDGFRβ | Kinase Assay | 2 nM (IC50) / 8 nM (Kᵢ) | ||

| HUVEC Proliferation | Cell-based | 40 nM | ||

| Sorafenib | VEGFR-2 | Kinase Assay | 90 nM | |

| B-Raf | Kinase Assay | 22 nM | ||

| Raf-1 | Kinase Assay | 6 nM |

Table 2: Cytotoxicity (IC50) in Various Cell Lines

| Inhibitor | Cell Line | Cell Type | Duration | IC50 | Reference |

| Axitinib | GB1B | Glioblastoma | 7 days | 2.21 µM | |

| A-498 | Renal Carcinoma | 96 hours | 13.6 µM | ||

| Caki-2 | Renal Carcinoma | 96 hours | 36 µM | ||

| Sunitinib | 786-O | Renal Carcinoma | - | 4.6 µM | |

| ACHN | Renal Carcinoma | - | 1.9 µM | ||

| Caki-1 | Renal Carcinoma | - | 2.8 µM | ||

| Sorafenib | HepG2 | Hepatocellular Carcinoma | - | 4.5 µM | |

| U87 | Glioblastoma | 24 hours | ~1-2 µM | ||

| DoHH2 | Non-Hodgkin Lymphoma | 48 hours | 4-8 µM |

Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, serum concentration, assay duration). It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Mechanism of Action: VEGFR-2 Signaling Pathway

VEGFR-2 inhibitors are typically ATP-competitive, binding to the kinase domain of the receptor and preventing its autophosphorylation. This action blocks the initiation of downstream signaling cascades responsible for angiogenic processes.

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

Preparation of Inhibitor Stock Solution

Proper preparation of the inhibitor stock solution is critical for experimental reproducibility.

-

Solubility: Most small molecule VEGFR-2 inhibitors like Sunitinib, Sorafenib, and Axitinib are highly soluble in dimethyl sulfoxide (DMSO) but have poor aqueous solubility.

-

Protocol:

-

Refer to the manufacturer's datasheet for the molecular weight (MW) of the specific inhibitor.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of inhibitor powder in high-purity DMSO. For example, for a compound with a MW of 386.5 g/mol (similar to Axitinib), dissolve 3.87 mg in 1 mL of DMSO.

-

Vortex or sonicate gently until the powder is completely dissolved.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for several months.

-

-

Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Cell Viability / Cytotoxicity Assay (MTT or WST-1 Assay)

This assay determines the effect of the inhibitor on cell proliferation and viability.

Caption: Workflow for a typical cell viability assay.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Inhibitor Treatment: Prepare serial dilutions of the VEGFR-2 inhibitor in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Assay: Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well. Incubate for 1-4 hours at 37°C. For MTT, you will need to add a solubilization solution (e.g., DMSO) after the incubation.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Western Blot for Phospho-VEGFR-2 (pVEGFR-2)

This experiment directly assesses the inhibitor's ability to block VEGFR-2 activation.

Caption: Workflow for Western Blot analysis of pVEGFR-2.

-

Protocol:

-

Cell Culture and Starvation: Culture endothelial cells (e.g., HUVECs) or other VEGFR-2 expressing cells to ~80% confluency. Serum-starve the cells for 16-24 hours in a low-serum medium (e.g., 0.1% FBS) to reduce basal receptor phosphorylation.

-

Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of the VEGFR-2 inhibitor (and a vehicle control) for 1-2 hours.

-

VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 5-15 minutes to induce VEGFR-2 phosphorylation. Include an unstimulated control.

-

Cell Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with a primary antibody against a specific pVEGFR-2 site (e.g., Tyr1175) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an ECL substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

-

In Vitro Angiogenesis (Tube Formation) Assay

This functional assay measures the inhibitor's effect on the ability of endothelial cells to form capillary-like structures.

-

Protocol:

-

Plate Coating: Thaw a basement membrane extract (BME), such as Matrigel®, on ice. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a low-serum medium at a density of 2-4 x 10^5 cells/mL.

-

Treatment: In separate tubes, mix the cell suspension with the VEGFR-2 inhibitor at various concentrations, a vehicle control, and positive/negative controls for angiogenesis.

-

Seeding: Carefully add 100 µL of the cell/treatment mixture onto the surface of the solidified BME (seeding 10,000-20,000 cells per well).

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Imaging and Analysis: Observe the formation of tube-like networks using a phase-contrast microscope. Capture images and quantify angiogenesis by measuring parameters such as the number of nodes, number of junctions, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). A significant reduction in these parameters in inhibitor-treated wells compared to the control indicates anti-angiogenic activity.

-

References

Application Notes for Vegfr-2-IN-16 Administration in Animal Models

For research use only. Not for use in diagnostic procedures.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] It is a receptor tyrosine kinase expressed predominantly on endothelial cells.[1] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.

Due to its critical role in tumor angiogenesis, VEGFR-2 is a prime target for cancer therapy. Vegfr-2-IN-16 is a small molecule inhibitor designed to target the kinase activity of VEGFR-2, thereby blocking the downstream signaling pathways that promote angiogenesis. These application notes provide a generalized protocol for the administration of this compound in preclinical animal models based on common practices with similar VEGFR-2 inhibitors.

Mechanism of Action

This compound is hypothesized to function as a Type II inhibitor, binding to the ATP-binding site of the VEGFR-2 kinase domain. This competitive inhibition prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The intended biological effects include the inhibition of tumor angiogenesis, leading to a reduction in tumor growth and metastasis.

Preclinical Applications

-

Anti-tumor Efficacy Studies: Evaluation of the anti-cancer effects of this compound in various xenograft and syngeneic tumor models.

-

Anti-angiogenic Studies: Assessment of the inhibitory effect of this compound on tumor vascularization.

-

Pharmacodynamic Studies: Analysis of the downstream effects of this compound on VEGFR-2 signaling pathways in vivo.

-

Pharmacokinetic Studies: Determination of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Toxicology Studies: Evaluation of the safety profile and potential side effects of this compound administration.

Visualization of Key Pathways and Workflows

References

- 1. Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors [mdpi.com]

- 2. wjgnet.com [wjgnet.com]

- 3. Vascular Endothelial Growth Factor Receptor-2 Inhibition Promotes Cell Death and Limits Endothelial Cell Proliferation in a Neonatal Rodent Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: HUVEC Tube Formation Assay with a VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through VEGF Receptor-2 (VEGFR-2). The activation of VEGFR-2 on endothelial cells triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and differentiation, culminating in the formation of new vascular networks. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro model to study these final steps of angiogenesis and to screen for potential pro- or anti-angiogenic compounds.

This document provides a detailed protocol for performing a HUVEC tube formation assay to evaluate the anti-angiogenic potential of a representative VEGFR-2 inhibitor, Sunitinib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been shown to effectively block VEGFR-2 signaling. These application notes will serve as a comprehensive guide for researchers interested in assessing the efficacy of VEGFR-2 inhibitors in an in vitro angiogenesis model.

Mechanism of Action of VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis. These include the PLCγ-PKC-MAPK pathway, which is important for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[1][2]

VEGFR-2 inhibitors, such as Sunitinib, are small molecules that typically bind to the ATP-binding pocket of the VEGFR-2 kinase domain.[3] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that are essential for endothelial cell function in angiogenesis.[4] The inhibition of VEGFR-2 leads to a reduction in endothelial cell proliferation, migration, and ultimately, the ability to form capillary-like structures, which can be quantified in the HUVEC tube formation assay.

Data Presentation

The efficacy of a VEGFR-2 inhibitor in a HUVEC tube formation assay can be quantified by measuring various parameters of the formed tubular network. The following tables present representative data on the inhibitory activity of Sunitinib on VEGFR-2 and its effect on HUVEC tube formation.

Table 1: Inhibitory Activity of Sunitinib against VEGFR-2 Kinase

| Compound | Target | IC50 (nM) |

| Sunitinib | VEGFR-2 (Flk-1) | 80 |

| Sunitinib | PDGFRβ | 2 |

Note: IC50 is the half-maximal inhibitory concentration. Data is representative of typical findings in the literature.

Table 2: Quantitative Analysis of HUVEC Tube Formation Inhibition by Sunitinib

| Treatment | Concentration (µM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |

| Vehicle Control (DMSO) | - | 100 | 100 |

| Sunitinib | 0.1 | 75 | 68 |

| Sunitinib | 1 | 42 | 35 |

| Sunitinib | 2 | 15 | 10 |

| Sunitinib | 4 | 5 | 2 |

Note: Data is representative and illustrates a dose-dependent inhibition of tube formation. Actual values may vary depending on experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological and experimental processes, the following diagrams were generated using Graphviz.

VEGFR-2 Signaling Pathway and Inhibition

References

Application Notes and Protocols: Western Blot Analysis of Phospho-VEGFR-2 Following Treatment with Vegfr-2-IN-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels.[1] This process is essential for normal physiological functions such as embryonic development and wound healing.[2] However, it is also a hallmark of pathological conditions like cancer, where tumors co-opt this process to ensure their growth and metastasis.[2][3]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4] This activation initiates downstream signaling cascades, including the PI3K/Akt and PLCγ/MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival. Consequently, inhibiting VEGFR-2 activity is a prime therapeutic strategy in oncology.

Vegfr-2-IN-16 is a small molecule inhibitor that targets VEGFR-2. This document provides detailed protocols for utilizing Western blot analysis to investigate the inhibitory effect of this compound on VEGFR-2 phosphorylation, a direct measure of its target engagement and efficacy.

Mechanism of Action

This compound is a potent inhibitor of VEGFR-2. One compound, identified as a 6-indazolyl triazole derivative and designated 16b in a study, demonstrated a half-maximal inhibitory concentration (IC50) of 0.56 μM against VEGFR-2. Small-molecule VEGFR-2 inhibitors often function by competing with ATP for the binding site in the kinase domain of the receptor. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote angiogenesis.

Quantitative Data Summary

The inhibitory activity of this compound on VEGFR-2 can be quantified by determining its IC50 value. The following table summarizes the known inhibitory concentration for a compound identified as this compound.

| Inhibitor | Target | IC50 | Reference |

| This compound (16b) | VEGFR-2 | 0.56 µM |

A dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound can be demonstrated through Western blot analysis. The following table provides a representative example of expected results.

| This compound Conc. (µM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |

| 0 (Vehicle Control) | 1.00 | 0% |

| 0.1 | 0.85 | 15% |

| 0.5 | 0.55 | 45% |

| 1.0 | 0.30 | 70% |

| 5.0 | 0.10 | 90% |

| 10.0 | 0.05 | 95% |

Signaling Pathway and Inhibitor Action

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The diagram below outlines the key steps for performing a Western blot analysis to assess the effect of this compound on VEGFR-2 phosphorylation.

Caption: Workflow for Western blot analysis of p-VEGFR-2.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in complete growth medium and allow them to reach 80-90% confluency.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a basal medium containing 0.5% fetal bovine serum (FBS) to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

VEGF Stimulation: Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 20-50 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation. A non-stimulated control should also be included.

Protein Extraction and Quantification

-

Cell Lysis: Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting

-

Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 8-10%). Run the gel to separate proteins by size.

-